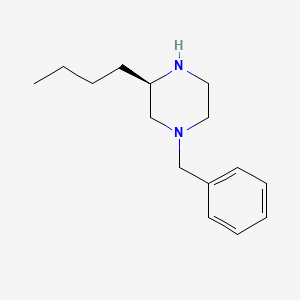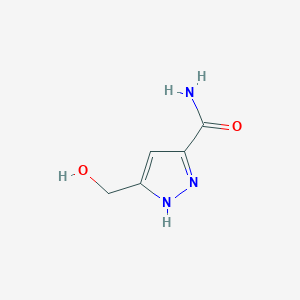
5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide
概要
説明
5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is an organic compound with a molecular formula of C6H8N2O2. It is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine with a suitable carbonyl compound under acidic conditions. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid, followed by cyclization and hydrolysis.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as acid catalysts, can enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives of the compound.
科学的研究の応用
5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its potential therapeutic effects, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism by which 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
類似化合物との比較
5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide is structurally similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 1H-pyrazole-3-carboxylic acid. its unique hydroxymethyl group and carboxamide moiety contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications that other pyrazole derivatives may not be suitable for.
Would you like more information on any specific aspect of this compound?
特性
IUPAC Name |
5-(hydroxymethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-5(10)4-1-3(2-9)7-8-4/h1,9H,2H2,(H2,6,10)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZTVDTCUVFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653361 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-83-5 | |
| Record name | 5-(Hydroxymethyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


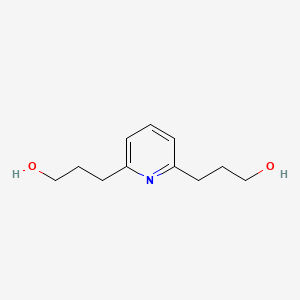
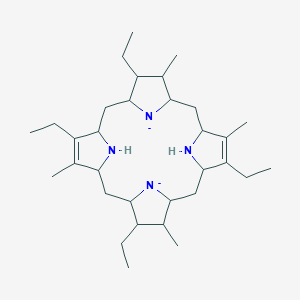



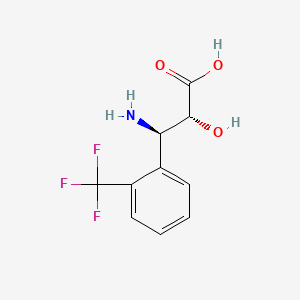
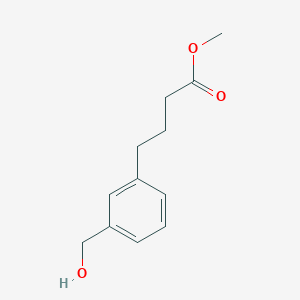

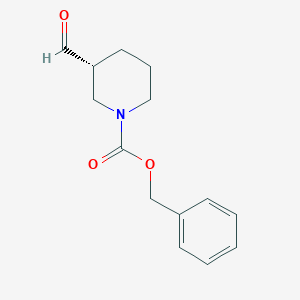
![N-[2-(1-methyl-1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B1498843.png)
![5-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1498848.png)

![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B1498852.png)
